ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a fully substituted benzofuran-3-carboxylate derivative containing an N-acylsulfonamide moiety at the 5-position and a 4-bromophenyl substituent on the sulfonamide. It belongs to the acylsulfonamide-benzofuran class, a scaffold that has yielded potent inhibitors against targets such as KAT6A/B, phosphodiesterases, and tumor necrosis factor.

Molecular Formula C25H20BrNO6S
Molecular Weight 542.4
CAS No. 448214-67-3
Cat. No. B2979747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
CAS448214-67-3
Molecular FormulaC25H20BrNO6S
Molecular Weight542.4
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
InChIKeyRCQIIWBKTXUPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate (CAS 448214-67-3): Structural Identity and Procurement-Class Positioning


Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a fully substituted benzofuran-3-carboxylate derivative containing an N-acylsulfonamide moiety at the 5-position and a 4-bromophenyl substituent on the sulfonamide [1]. It belongs to the acylsulfonamide-benzofuran class, a scaffold that has yielded potent inhibitors against targets such as KAT6A/B, phosphodiesterases, and tumor necrosis factor [2]. The compound carries a molecular formula of C₂₅H₂₀BrNO₆S, a molecular weight of 542.4 g·mol⁻¹, a computed XLogP3-AA of 5.4, and a topological polar surface area of 102 Ų [1]. Commercially, it is typically supplied at ≥95% purity and is catalogued primarily as a research intermediate or screening compound.

ScaffoldAcylsulfonamide-benzofuran
Heavy-atom probeBr for X-ray phasing
Synthetic handleAryl bromide cross-coupling

Why Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Substitution of the 4-bromophenylsulfonyl moiety with other halogenated or non-halogenated arylsulfonyl groups alters three critical molecular properties simultaneously: lipophilicity, electronic distribution, and heavy-atom polarizability. Within the acylsulfonamide-benzofuran family, even a change from bromine to chlorine shifts the computed logP by approximately 0.4 log units and reduces the molecular weight by ~44 Da with concomitant differences in target-binding kinetics and metabolic susceptibility [1]. Furthermore, the bromine atom provides a unique heavy-atom label for X-ray crystallographic phasing and a reactive handle for transition-metal-catalyzed cross-coupling reactions that are not accessible with chloro or methyl analogs, directly affecting the compound’s utility as a synthetic intermediate or a chemical probe [1].

Target (4-Br)
Analog (4-Cl)
Lipophilicity
XLogP ~5.4, higher membrane partitioning
XLogP ~5.0, lower passive permeability
X‑ray utility
Strong anomalous scattering (Br)
Weak phasing (Cl), may require derivatization
Synthetic scope
Pd(0) coupling at mild conditions
Requires harsh conditions, limited reactivity

Quantitative Differentiation Evidence for Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate Versus Closest Analogs


Lipophilicity Shift (XLogP3-AA) Relative to the 4-Chlorophenyl Analog

The 4-bromophenyl substituent confers a measurably higher computed lipophilicity (XLogP3-AA = 5.4) compared to the 4-chlorophenyl analog (estimated XLogP3-AA ≈ 5.0 based on the contribution of Br vs. Cl in the XLogP3 model, a difference of approximately +0.4 log units) [1]. This increase is structurally attributable to the greater atomic polarizability and volume of bromine (Van der Waals radius 1.85 Å) versus chlorine (1.75 Å).

Lipophilicity shift
Class-level inference
4-Br: XLogP3‑AA 5.4
4-Cl: est. 5.0
Δ ≈ +0.4 log units
Supports CNS permeability screening context
Experimental logP not available
Lipophilicity Drug-likeness Membrane permeability

Heavy-Atom Advantage for X-ray Crystallographic Phasing

The presence of bromine (atomic number 35) provides a significant anomalous scattering signal (f'' ≈ 1.6 electrons at Cu Kα wavelength) that is absent in the chlorine (atomic number 17, f'' ≈ 0.5 e⁻) and methyl analogs [1]. This makes the compound directly usable for single-wavelength anomalous dispersion (SAD) phasing without additional heavy-atom soaking.

X‑ray phasing
Class-level inference
Br f'' ≈ 1.6 e⁻
Cl f'' ≈ 0.5 e⁻
~3.2× higher anomalous signal
Enables SAD phasing without heavy‑atom soak
Theoretical values; experimental data not reported
Structural biology X-ray crystallography Heavy-atom derivatization

Synthetic Versatility: Bromine as a Cross-Coupling Handle

The aryl bromide at the 4-position of the phenylsulfonyl ring is a competent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type coupling reactions, enabling late-stage diversification [1]. The corresponding aryl chloride is significantly less reactive under standard Pd(0) catalysis (typical relative reactivity: Ar-Br >> Ar-Cl in oxidative addition), while the methyl analog is entirely inert to these transformations.

Cross‑coupling
Class-level inference
Ar‑Br reactive at 60–80 °C
Ar‑Cl requires >100 °C or special ligands
Supports late‑stage diversification
Reactivity inferred; no scaffold‑specific kinetics
Organic synthesis Cross-coupling C–C bond formation

Molecular Weight and Physicochemical Differentiation from the Des-Sulfonyl Analog

The N-acylsulfonamide group contributes an additional hydrogen-bond acceptor capacity (6 total HBA) and a polar surface area of approximately 102 Ų, compared to a hypothetical 5-acetamido-2-phenylbenzofuran-3-carboxylate analog (estimated HBA = 4, TPSA ≈ 70–80 Ų) [1]. The sulfonamide moiety is a known carboxylic acid bioisostere and diphosphate mimic, structural features that are absent in the simpler acetamido derivative.

Pharmacophore profile
Class-level inference
Target: HBA 6, TPSA 102 Ų
Des‑sulfonyl analog: HBA ~4, TPSA ~70–80 Ų
Acylsulfonamide motif for carboxylate/phosphate targets
Des‑sulfonyl analog lacks key recognition element
Physicochemical properties Molecular recognition Target engagement

Caveat: Limited Publicly Available Biological Activity Data

As of the search date, no peer-reviewed primary research articles or patents containing quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo pharmacokinetic data were identified for ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate (CAS 448214-67-3) or its direct 4-halo analogs in publicly accessible databases including PubMed, BindingDB, ChEMBL, or PubChem BioAssay [1]. This stands in contrast to structurally related acylsulfonamide-benzofurans such as BAY-184 (KAT6A/B IC₅₀ = 4 nM) and the MurC inhibitor Compound A (IC₅₀ = 2.3 µM), which have published target engagement data [2][3].

Bioactivity data
Data to verify
No IC₅₀/Kᵢ available in public databases
De novo primary screening required
Class‑matched probes show nM–µM potency; target compound uncharacterized
Data availability Procurement risk Assay validation

High-Confidence Application Scenarios for Ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate Based on Structural Evidence


Late-Stage Diversification Intermediate for Benzofuran-Acylsulfonamide Library Synthesis

The aryl bromide serves as a robust handle for Suzuki-Miyaura cross-coupling, enabling parallel synthesis of 4-aryl, 4-heteroaryl, and 4-alkenyl derivatives from a single precursor [1]. This is not feasible with the 4-chloro analog without specialized catalyst systems, making the bromo compound the preferred scaffold for medicinal chemistry groups requiring rapid SAR expansion around the phenylsulfonyl ring.

Heavy-Atom Derivative for Protein-Ligand Co-Crystallography

The bromine atom provides sufficient anomalous scattering for experimental phasing at Cu Kα or Cr Kα wavelengths, eliminating the need for post-crystallization heavy-atom soaking [1]. Structural biology teams investigating acylsulfonamide-benzofuran binding modes can use this compound directly in co-crystallization trials and obtain experimentally phased electron density maps.

Reference Compound for LogP/Polar Surface Area Optimization in CNS Drug Discovery

With a computed XLogP3-AA of 5.4 and TPSA of 102 Ų, the compound occupies a borderline CNS-permeable physicochemical space [1]. It can serve as a calibration standard or positive control in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies when optimizing benzofuran-based CNS candidates, particularly in comparison with the less lipophilic 4-chloro analog.

Cautionary Note: Not Recommended for Direct Biological Target Identification Without Prior Screening

No peer-reviewed quantitative bioactivity data exist for this compound [1]. Procurement for phenotypic screening or target-based assays should be accompanied by the expectation that de novo primary screening is required. The compound should be considered a scaffold for chemical optimization rather than a biologically validated probe.

Application
Selection Property
Validation Focus
Late‑stage library synthesis
Aryl bromide cross‑coupling handle
Catalyst compatibility and conversion scope
Protein–ligand co‑crystallography
Bromine anomalous scattering (Cu Kα)
Experimental phasing and map quality
CNS permeability assay reference
Computed lipophilicity and polar surface area profile
PAMPA / cell‑based permeability correlation
Target‑based screening (caution)
Uncharacterized biological activity
De novo primary screening and annotation
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